
5,5'-(Dimethylsilanediyl)diisophthalic acid
Descripción general
Descripción
5,5’-(Dimethylsilanediyl)diisophthalic acid is an organic compound with the molecular formula C18H16O8Si. It is characterized by the presence of a dimethylsilanediyl group linking two isophthalic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Dimethylsilanediyl)diisophthalic acid typically involves the following steps:
-
Synthesis of bis(3,5-dimethylphenyl)dimethylsilane
-
Oxidation to 5,5’-(Dimethylsilanediyl)diisophthalic acid
Industrial Production Methods
While specific industrial production methods for 5,5’-(Dimethylsilanediyl)diisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring efficient purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Dimethylsilanediyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, such as with potassium permanganate.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in the presence of pyridine and water.
Substitution: Electrophilic reagents such as halogens or nitrating agents under appropriate conditions.
Major Products Formed
Oxidation: The major product is 5,5’-(Dimethylsilanediyl)diisophthalic acid itself when synthesized from bis(3,5-dimethylphenyl)dimethylsilane.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
5,5’-(Dimethylsilanediyl)diisophthalic acid has several scientific research applications:
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine:
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 5,5’-(Dimethylsilanediyl)diisophthalic acid primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other reactants it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarboxylic acid, 5,5’-(dimethylsilylene)bis-: This compound is structurally similar, with a dimethylsilylene group linking two benzenedicarboxylic acid moieties.
Bis(3,5-dimethylphenyl)dimethylsilane: A precursor in the synthesis of 5,5’-(Dimethylsilanediyl)diisophthalic acid.
Uniqueness
5,5’-(Dimethylsilanediyl)diisophthalic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in materials science and coordination chemistry.
Propiedades
IUPAC Name |
5-[(3,5-dicarboxyphenyl)-dimethylsilyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8Si/c1-27(2,13-5-9(15(19)20)3-10(6-13)16(21)22)14-7-11(17(23)24)4-12(8-14)18(25)26/h3-8H,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLFPUKTSJFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



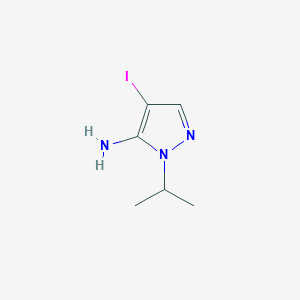
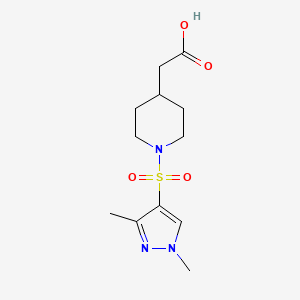



![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)

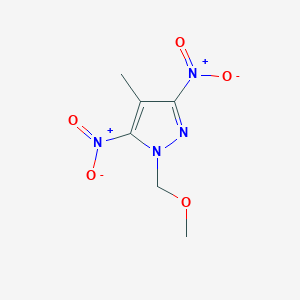


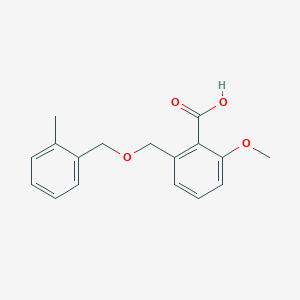
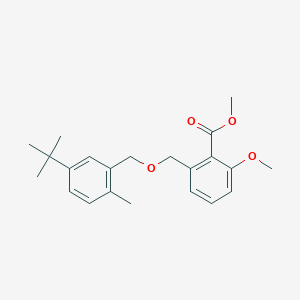
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)
